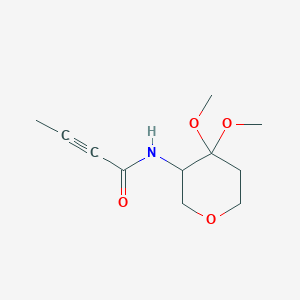

N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,4-dimethoxyoxan-3-yl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-4-5-10(13)12-9-8-16-7-6-11(9,14-2)15-3/h9H,6-8H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCUXACMFAONLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1COCCC1(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 4,4 Dimethoxyoxan 3 Yl but 2 Ynamide

Established Synthetic Routes for Amide Formation with Yn-Carbonyls

The core of synthesizing N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide lies in the formation of a robust amide bond between an alkyne-containing carboxylic acid (an yn-carbonyl) and a substituted amine. Ynamides, which are alkynes directly attached to a nitrogen atom, are versatile building blocks in organic synthesis. googleapis.com The methodologies for their formation are well-documented and provide a foundational framework for the synthesis of the target molecule.

The reaction between a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. For a sensitive substrate like a but-2-ynoic acid derivative, selecting the appropriate coupling reagent is critical to ensure high yield and prevent side reactions. Ynamides themselves have been developed as novel, racemization-free coupling reagents for amide and peptide synthesis, highlighting the unique reactivity of the yn-carbonyl system. acs.orgmdpi.comresearchgate.net These reagents facilitate peptide bond formation in a one-pot, two-step process via stable α-acyloxyenamide active esters. mdpi.comresearchgate.net

Common strategies involve the activation of the carboxylic acid component, but-2-ynoic acid, with a coupling reagent. This activated intermediate then reacts with the amine, 4,4-dimethoxyoxan-3-amine, to form the desired amide.

Table 1: Common Amide Coupling Reagents and their Characteristics

| Coupling Reagent | Full Name | Advantages | Considerations |

| DCC | N,N'-Dicyclohexylcarbodiimide | Effective, widely used. | Can cause racemization of chiral acids; produces insoluble dicyclohexylurea byproduct. acs.org |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High efficiency, low racemization. acs.org | Can be expensive. |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Effective for sterically hindered couplings. | Can be sensitive to moisture. acs.org |

| Ynamides (e.g., MYTsA, MYMsA) | N/A | Racemization-free, mild reaction conditions. acs.orgresearchgate.net | May require specific precursor synthesis. |

A highly efficient, two-step, one-pot synthetic strategy for amides has been developed using ynamides as coupling reagents under extremely mild conditions. acs.org This method shows excellent selectivity for amino groups, making protection of other functional groups like hydroxyls unnecessary. acs.org

But-2-ynoic acid, also known as tetrolic acid, is the fundamental yn-carbonyl precursor. It is a white to yellow solid that is soluble in water. orgsyn.orggoogle.com It serves as a versatile synthon in various organic reactions, including cycloacylations and cyclizations. orgsyn.orgnih.govyoutube.com

Table 2: Properties of But-2-ynoic Acid

| Property | Value |

| Molecular Formula | C4H4O2 orgsyn.org |

| Molecular Weight | 84.07 g/mol orgsyn.orgyoutube.com |

| Melting Point | 78-80 °C google.comnih.govyoutube.com |

| CAS Number | 590-93-2 youtube.com |

Established preparation methods for but-2-ynoic acid include the heating of acetylenedicarboxylic acid with water or the reaction of a,a-sodium propynyl with carbon dioxide followed by acidification. google.com For amide coupling, but-2-ynoic acid can be converted to a more reactive derivative, such as an acid chloride (but-2-ynoyl chloride) or an activated ester, to facilitate the reaction with the amine precursor.

The synthesis of the second precursor, 4,4-dimethoxyoxan-3-amine, presents a more complex challenge as it is not a common commercially available chemical. The synthesis of substituted aminotetrahydropyrans often involves multi-step sequences. General strategies for synthesizing substituted cyclic ethers and amines can be adapted for this purpose.

One plausible approach involves the construction of the tetrahydropyran ring through the cyclization of prefunctionalized alcohols. nih.gov Alternatively, direct functionalization of a simpler tetrahydropyran ring via C-H bond activation represents a more modern and efficient strategy. nih.gov For instance, a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran has been demonstrated, followed by functionalization at the α-position to the amine. nih.gov

A hypothetical synthetic route to 4,4-dimethoxyoxan-3-amine could start from a suitable precursor like a protected 3-amino-4-oxotetrahydropyran. The ketone at the 4-position could be converted to the dimethyl ketal (the 4,4-dimethoxy group) under standard ketalization conditions (e.g., methanol (B129727) with an acid catalyst). The final step would involve the deprotection of the amino group to yield the desired 4,4-dimethoxyoxan-3-amine. Reductive amination, which involves the formation of imines or enamines followed by reduction, is another powerful method for synthesizing amines. youtube.com

Novel Approaches in the Preparation of this compound

Beyond established coupling methods, novel synthetic strategies offer pathways to enhance efficiency and control over the molecular architecture. These approaches are particularly important when dealing with multifunctional molecules where selectivity is paramount.

Chemo- and regioselectivity are crucial considerations in the synthesis of this compound. The but-2-ynamide (B6235448) moiety contains multiple reactive sites. For instance, in reactions like azide-alkyne cycloadditions, the reaction can be directed to be exclusively chemo- and regioselective. google.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal diynamides provides a novel method for creating complex ynamides. google.com

Transition-metal-free strategies for ynamide synthesis have also been developed, which can be beneficial for avoiding metal contamination in the final product. mdpi.com Furthermore, copper-catalyzed aerobic oxidative cross-dehydrogenative-coupling reactions between secondary amides and terminal alkynes offer another route to ynamides. mdpi.com The choice of catalyst and reaction conditions can precisely control which functional groups react, an essential factor when working with the polyfunctional precursors of the target molecule.

The 3-position of the oxane ring in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a key aspect of the synthesis if a specific enantiomer is desired. Asymmetric synthesis methods would be required to produce an enantiomerically pure product.

Palladium-catalyzed reactions have been shown to be highly efficient for the regio- and stereoselective addition of boronic acids to ynamides, yielding (Z)-α,β-disubstituted enamides. googleapis.com While this applies to reactions of the ynamide product, similar principles of stereocontrol can be applied during the synthesis of the precursors. For the 4,4-dimethoxyoxan-3-amine precursor, stereoselective methods for the synthesis of substituted tetrahydropyrans would be necessary. nih.gov This could involve using chiral catalysts or starting from enantiomerically pure building blocks. The unique structure of ynamides, with an electron-rich alkyne attached to a nitrogen atom bearing an electron-withdrawing group, imparts diverse reactivity that can be harnessed in stereoselective transformations. googleapis.com

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comyoutube.com These principles emphasize waste prevention, atom economy, the use of less hazardous substances, and energy efficiency. yale.eduacs.org

In the context of ynamide synthesis, several strategies align with green chemistry tenets:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. yale.edu Copper-catalyzed methods, for instance, are prevalent in ynamide synthesis and represent a greener alternative to stoichiometric reagents. nih.gov Copper is also an earth-abundant and low-toxicity metal, which is advantageous compared to precious metal catalysts like gold or palladium. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Cycloaddition reactions and other tandem or cascade reactions that form multiple bonds in a single operation are inherently atom-economical and are widely used in ynamide chemistry. acs.orgrsc.org

Safer Solvents: Green chemistry encourages the use of safer, environmentally benign solvents or, where possible, the avoidance of solvents altogether. youtube.com While many ynamide syntheses still employ traditional organic solvents, research is moving towards greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu The development of highly efficient catalysts allows many ynamide syntheses to proceed under mild conditions, avoiding the need for high temperatures. nih.gov

Reduction of Derivatives: Unnecessary derivatization and the use of protecting groups should be minimized as they require additional reagents and generate waste. acs.org Methodologies that allow for the direct coupling of amides with alkynyl partners without pre-activation or protection are therefore preferred.

One notable advancement is the development of transition-metal-free, acid-catalyzed transformations of ynamides, which offer a greener pathway by avoiding metal contaminants and often proceed rapidly under mild conditions, enhancing the time and step economy of the process. rsc.org The evaluation of synthetic routes using green chemistry metrics, such as the EcoScale, can provide a quantitative measure of their environmental friendliness, with a higher score indicating a more sustainable process. rsc.org

Table 1: Application of Green Chemistry Principles to Ynamide Synthesis

| Green Chemistry Principle | Application in Ynamide Synthesis |

|---|---|

| Prevention | Designing syntheses that minimize byproduct formation through high selectivity. |

| Atom Economy | Employing cycloaddition and tandem reactions to incorporate most atoms into the final product. acs.orgrsc.org |

| Less Hazardous Syntheses | Using low-toxicity, earth-abundant metal catalysts like copper instead of noble metals. nih.gov |

| Safer Solvents & Auxiliaries | Exploring reactions in greener solvents or under solvent-free conditions. |

| Design for Energy Efficiency | Developing catalysts that function effectively at ambient temperature and pressure. yale.edunih.gov |

| Catalysis | Preferring catalytic (e.g., CuI, CuCN) over stoichiometric reagents to reduce waste. yale.edunih.gov |

| Reduce Derivatives | Developing direct C-N coupling methods that avoid the use of protecting groups. acs.org |

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and improving yields. Ynamides are characterized by a polarized carbon-carbon triple bond attached to a nitrogen atom, which dictates their reactivity. acs.org

Role of Catalysts and Reagents in Ynamide Synthesis (e.g., Copper-catalyzed amidations)

Copper catalysis is a cornerstone of modern ynamide synthesis, offering a direct and atom-economical route to form the critical N-Csp bond. nih.gov These reactions typically involve the coupling of an amide, carbamate, or related nitrogen nucleophile with an alkynyl partner.

The general mechanism for a copper-catalyzed N-alkynylation of an amide involves several key steps:

Formation of a Copper Amide Complex: The reaction often begins with the deprotonation of the amide by a base (e.g., K3PO4) followed by coordination to the copper(I) salt (e.g., CuI, CuCN) to form a copper amide intermediate.

Oxidative Addition: An alkynyl halide (e.g., an alkynyl bromide) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

Reductive Elimination: The final N-Csp bond is formed through reductive elimination from the copper(III) species, which releases the ynamide product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Ligands, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, play a critical role by stabilizing the copper intermediates and enhancing the catalyst's reactivity and solubility. nih.govnih.gov

A more recent and versatile copper-catalyzed method involves the coupling of Grignard or organozinc nucleophiles with chloroynamides, which are formed in situ from 1,2-dichloroenamides. organic-chemistry.orgacs.org This modular approach allows for the installation of both the nitrogen and C-substituents as nucleophilic components, overcoming limitations associated with sterically hindered amides. organic-chemistry.orgacs.org The catalyst of choice in these reactions is often copper cyanide (CuCN), which has been found to be highly effective. organic-chemistry.org

Alternative mechanisms for ynamide formation exist, such as those proceeding through vinylcarbene intermediates. thieme-connect.com In these pathways, a nucleophilic amide adds to an alkynyliodonium salt, leading to a 1,2-shift that forms the final ynamide product. thieme-connect.com Furthermore, the generation of α-imino copper carbenes via the copper-catalyzed cyclization of azide-ynamides represents another sophisticated pathway for constructing complex nitrogen-containing heterocycles from ynamide precursors. researchgate.net

Reaction Kinetics and Thermodynamic Parameters of Formation

A quantitative understanding of the reaction kinetics and thermodynamics provides deep insight into the factors controlling the rate and equilibrium of ynamide formation. However, specific, detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature.

Reaction Kinetics: The study of reaction kinetics would involve measuring the rate of ynamide formation under various conditions (e.g., temperature, concentration of reactants and catalyst). This data would be used to determine the reaction order with respect to each component and to calculate the rate constant (k). The Arrhenius equation could then be applied to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. Catalysts, such as copper salts, increase the reaction rate by providing an alternative pathway with a lower activation energy.

Thermodynamic Parameters: The thermodynamics of the reaction govern its spontaneity and the position of the equilibrium. The key parameters are:

Enthalpy of Reaction (ΔH): Indicates whether the reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH).

Entropy of Reaction (ΔS): Reflects the change in disorder or randomness of the system.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

Table 2: Conceptual Data for Kinetic and Thermodynamic Analysis of Ynamide Synthesis

| Parameter | Description | Significance in Ynamide Synthesis |

|---|---|---|

| Rate Constant (k) | A proportionality constant relating the rate of the reaction to the concentration of reactants. | A higher 'k' value signifies a faster reaction, desirable for efficient synthesis. |

| Reaction Order | The relationship between the concentration of a species and the reaction rate. | Determines how changes in reactant or catalyst concentration will affect the reaction speed. |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Catalysts lower this energy barrier, accelerating the formation of the ynamide. |

| Enthalpy (ΔH) | The net heat change of the reaction. | Indicates if the reaction requires or releases energy; important for process safety and control. |

| Entropy (ΔS) | The change in the system's disorder. | Contributes to the overall spontaneity of the reaction. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work; indicates reaction spontaneity. | A negative value is required for the ynamide synthesis to be thermodynamically favorable. |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of N 4,4 Dimethoxyoxan 3 Yl but 2 Ynamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy serves as a cornerstone for determining the constitution and configuration of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

1D and 2D NMR Techniques for Connectivity Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxane ring, the dimethoxy groups, and the but-2-ynamide (B6235448) moiety. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the oxane ring adjacent to the oxygen atom would appear at a lower field compared to the other ring protons. The methyl protons of the but-2-ynamide group would appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the amide and the sp-hybridized carbons of the alkyne would be readily identifiable by their characteristic chemical shifts in the downfield region.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons on the oxane ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range (2-3 bond) H-C correlations, which is instrumental in connecting the but-2-ynamide side chain to the oxane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 1' | - | 168.5 (C=O) | - | H-3, H-4' |

| 2' | - | 78.2 (C≡) | - | H-4' |

| 3' | - | 75.1 (C≡) | - | H-4' |

| 4' | 1.95 (s, 3H) | 4.1 (CH₃) | - | C-1', C-2', C-3' |

| 2 | 3.80 (m, 1H), 3.65 (m, 1H) | 65.2 (CH₂) | H-3, H-6 | C-3, C-4, C-6 |

| 3 | 4.50 (m, 1H) | 52.8 (CH) | H-2, H-N | C-2, C-4, C-1' |

| 4 | - | 98.9 (C) | - | - |

| 5 | 1.85 (m, 2H) | 30.5 (CH₂) | H-6 | C-4, C-6 |

| 6 | 3.75 (m, 2H) | 63.8 (CH₂) | H-2, H-5 | C-2, C-4, C-5 |

| 4-OCH₃ | 3.25 (s, 3H), 3.22 (s, 3H) | 48.5 (CH₃), 48.2 (CH₃) | - | C-4 |

| N-H | 7.50 (d, 1H) | - | H-3 | C-1' |

Note: The chemical shifts and coupling constants are hypothetical and based on typical values for similar structural motifs.

Dynamic NMR Studies for Conformational Analysis of the Oxane Ring

The six-membered oxane ring can exist in various conformations, with the chair form being the most stable. The presence of bulky substituents, such as the dimethoxy and the but-2-ynamide groups, can influence the conformational equilibrium. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, can provide insights into the conformational dynamics of the oxane ring.

At low temperatures, the rate of ring inversion may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons and methoxy (B1213986) groups. As the temperature is increased, these signals would broaden and eventually coalesce into time-averaged signals, indicating a rapid conformational exchange. By analyzing the line shapes at different temperatures, the energy barrier for the ring inversion process can be calculated, providing valuable information about the conformational flexibility of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for determining the exact molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be unequivocally established.

In addition to molecular formula validation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, loss of the methoxy groups, and fragmentation of the oxane ring. The analysis of these fragment ions helps to confirm the connectivity of the different structural units within the molecule.

Interactive Data Table: Predicted HRMS Data and Fragmentation Analysis

| Ion | Calculated m/z | Observed m/z | Fragment Identity | Proposed Fragmentation Pathway |

| [M+H]⁺ | 228.1236 | 228.1239 | Molecular Ion | - |

| [M-OCH₃]⁺ | 197.0974 | 197.0971 | Loss of a methoxy group | Cleavage of a C-O bond at C4 |

| [M-C₄H₃NO]⁺ | 161.0814 | 161.0811 | Loss of but-2-ynamide | Cleavage of the N-C3 bond |

| [C₄H₄NO]⁺ | 82.0293 | 82.0290 | But-2-ynamide cation | Cleavage of the N-C3 bond |

Note: The m/z values are hypothetical and calculated based on the proposed molecular formula C₁₁H₁₇NO₄.

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the amide (Amide I band), the N-H bending of the amide (Amide II band), the C-O stretching of the ethers and the oxane ring, and the C≡C stretching of the alkyne. Raman spectroscopy is particularly sensitive to the stretching of the non-polar C≡C triple bond, which might show a weak absorption in the IR spectrum. nih.gov

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | 3300-3400 (broad) | 3300-3400 (weak) |

| C=O (Amide I) | Stretching | 1650-1680 (strong) | 1650-1680 (moderate) |

| N-H (Amide II) | Bending | 1520-1550 (moderate) | - |

| C≡C (Alkyne) | Stretching | 2100-2260 (weak to medium) | 2100-2260 (strong) |

| C-O (Ether/Oxane) | Stretching | 1050-1150 (strong) | 1050-1150 (weak) |

| C-H (Alkyl) | Stretching | 2850-3000 (medium) | 2850-3000 (strong) |

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions. For this compound, hydrogen bonding between the N-H of the amide of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule is expected to be a dominant interaction, leading to the formation of chains or sheets in the crystal structure.

Interactive Data Table: Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Z | 4 |

| R-factor | < 0.05 |

Note: The crystallographic data are hypothetical and represent plausible values for a molecule of this type.

Absolute Configuration Determination (if chiral)

The molecular structure of this compound possesses a single stereocenter at the C3 position of the oxane ring. This carbon is bonded to four distinct substituent groups: a hydrogen atom, the nitrogen atom of the but-2-ynamide moiety, the C2 carbon of the oxane ring, and the C4 carbon of the oxane ring, which is geminally substituted with two methoxy groups. The presence of this chiral center gives rise to two possible enantiomers, (R)-N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide and (S)-N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide. The determination of the absolute configuration of this compound is crucial for understanding its three-dimensional structure and potential stereospecific interactions. Advanced spectroscopic and diffraction methodologies are employed for the unambiguous assignment of the absolute stereochemistry.

The primary methods for determining the absolute configuration of a chiral molecule like this compound include X-ray crystallography, vibrational circular dichroism (VCD), and electronic circular dichroism (ECD).

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of one enantiomer, the precise three-dimensional arrangement of atoms can be determined. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous assignment of the absolute stereochemistry. This technique requires the formation of high-quality single crystals, which can sometimes be a challenging step.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be confidently assigned. This method has the advantage of being applicable to molecules in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a similar technique to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chromophores within the chiral molecule. The resulting ECD spectrum is characteristic of the spatial arrangement of these chromophores and can be used to determine the absolute configuration by comparison with theoretical calculations.

The following table summarizes the key aspects of these methodologies as they would apply to the determination of the absolute configuration of this compound.

| Methodology | Principle | Sample Requirements | Key Findings/Data Output |

| X-ray Crystallography | Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion. | High-quality single crystal of an enantiomerically pure sample. | Unambiguous determination of the three-dimensional atomic arrangement and absolute stereochemistry (R or S). |

| Vibrational Circular Dichroism (VCD) | Measurement of the differential absorption of left and right circularly polarized infrared light. | Solution or neat liquid of an enantiomerically pure or enriched sample. | A spectrum with positive and negative bands that can be compared to theoretical spectra to assign the absolute configuration. |

| Electronic Circular Dichroism (ECD) | Measurement of the differential absorption of left and right circularly polarized UV-visible light. | Solution of an enantiomerically pure or enriched sample containing a chromophore. | A spectrum with positive and negative Cotton effects that is characteristic of a specific enantiomer. |

Detailed research findings on the absolute configuration of this compound are not currently available in the public domain. However, the application of the aforementioned techniques would be the standard approach to elucidate this critical stereochemical feature.

Due to a lack of publicly available scientific literature and research data specifically detailing the computational and theoretical investigations of this compound, it is not possible to provide a detailed article on its electronic structure, conformational analysis, and predicted reactivity based on the requested outline.

Computational chemistry studies, including quantum mechanical calculations, Frontier Molecular Orbital (FMO) analysis, Density Functional Theory (DFT), and predictions of reaction pathways, are highly specific to the molecule being investigated. The search for scholarly articles and chemical databases did not yield any specific studies performed on this compound.

Therefore, the creation of data tables and detailed research findings for the specified sections and subsections is not feasible without access to primary research that has not been published or is not publicly accessible. General principles of computational chemistry exist, but applying them to this specific compound without actual calculated data would be speculative and would not meet the requirement for scientifically accurate content.

Computational Chemistry and Theoretical Investigations of N 4,4 Dimethoxyoxan 3 Yl but 2 Ynamide

Prediction of Reactivity and Reaction Pathways for N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide

Transition State Analysis of Key Reactions

Detailed transition state analyses for key reactions involving this compound are not specifically available. However, computational studies on analogous ynamide derivatives, particularly in gold-catalyzed reactions, have provided insights into the plausible transition states. For instance, research on gold-catalyzed dehydro-Diels-Alder reactions of ynamide derivatives has utilized Density Functional Theory (DFT) calculations to investigate the cyclization event. researchgate.net These studies have explored both concerted and stepwise mechanistic pathways, identifying the transition states and calculating their corresponding activation energies. researchgate.net Such computational approaches could theoretically be applied to understand the reactivity of this compound in similar chemical environments.

Reaction Mechanism Elucidation through Computational Models

The elucidation of reaction mechanisms for this compound through computational models has not been a specific focus of published research. Broader computational investigations into ynamide chemistry have shed light on general mechanistic pathways. For example, in dual gold-catalyzed reactions of enynamides with terminal alkynes, computational models have been instrumental in supporting a mechanism that involves the formation of a σ,π-digold complex, followed by cyclization to produce a gem-diaurated aryl complex, and subsequent catalyst transfer to regenerate the active catalyst and release the product. researchgate.net DFT calculations have been employed to rationalize the regioselectivity and mechanistic pathways of such transformations. researchgate.net These established computational frameworks serve as a valuable precedent for future theoretical studies that could specifically target the reaction mechanisms of this compound.

Reactivity and Derivatization Studies of N 4,4 Dimethoxyoxan 3 Yl but 2 Ynamide

Reactions Involving the Alkyne Moiety

The electron-donating nitrogen atom directly attached to the carbon-carbon triple bond makes the alkyne moiety of ynamides particularly reactive and versatile in a variety of organic transformations. nih.gov

Ynamides are excellent substrates for various cycloaddition reactions, leading to the formation of diverse heterocyclic structures.

Click Chemistry ([3+2] Cycloaddition): The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles. Ynamides readily participate in these [3+2] cycloaddition reactions with a variety of organic azides. This process is known for its high regioselectivity, typically yielding 1,4-disubstituted 4-amino-1,2,3-triazole derivatives in high yields under mild conditions. The reaction is catalyzed by a copper(I) species, often generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. This transformation is robust and tolerates a wide range of functional groups, making it a powerful tool for chemical biology and materials science.

[4+2] Annulation: Ynamides can also undergo [4+2] annulation reactions, behaving as dienophiles. These reactions can be promoted either thermally or by metal catalysts. A notable example involves a substrate-dependent annulation system where ynamides react with 2H-1,4-benzoxazines. Depending on the substitution pattern of the benzoxazine (B1645224) and the catalyst used (e.g., TBSOTf or Zn(OTf)₂), the reaction can proceed through different pathways, including a [4+2] annulation followed by deformylation to yield 4-aminoquinolines. This highlights the tunability of ynamide reactivity in cycloaddition cascades.

Below is a table summarizing representative cycloaddition reactions involving ynamides.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| [3+2] Cycloaddition (Click Chemistry) | Organic Azides | Cu(I) (e.g., Cu(OAc)₂ / Na-ascorbate) | 1-Substituted 4-Amino-1,2,3-triazoles |

| [4+2] Annulation | 2H-1,4-Benzoxazines | TBSOTf | 4-Aminoquinolines |

| [3+2] Annulation | Bicyclobutanes | Sc(OTf)₃ | 2-Amino-bicyclo[2.1.1]hexenes |

The alkyne bond of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide can be selectively transformed through hydration, reduction, and various hydrofunctionalization reactions.

Hydration: The hydration of the alkyne moiety in ynamides can be achieved under acidic conditions, typically using a strong acid like sulfuric acid with a mercury(II) salt as a catalyst. This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone. For a terminal alkyne, this would result in a methyl ketone. Hydroboration-oxidation offers an anti-Markovnikov alternative, yielding aldehydes from terminal alkynes after tautomerization of the initial enol product. To control the reaction at the alkyne and prevent reaction at the second pi bond, sterically hindered boranes like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly used.

Reduction: The triple bond of the ynamide can be partially reduced to a double bond. A dissolving metal reduction, using sodium in liquid ammonia (B1221849) at low temperatures, selectively produces the trans-alkene (E-isomer). This reaction proceeds through a radical anion intermediate.

Ynamides are valuable partners in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Ynamides can participate in these couplings, although the term "inverse Sonogashira" is sometimes used to describe the reaction of an alkynyl halide with an arene C-H bond. More broadly, ynamides themselves can be synthesized via copper-promoted N-alkynylation of amides with alkynyl bromides.

Other Coupling Reactions: Ynamides have proven to be versatile substrates in other metal-catalyzed transformations as well. These include Heck reactions, which involve the coupling of an unsaturated halide with an alkene (or in this context, the ynamide alkyne).

The following table outlines key metal-catalyzed coupling reactions applicable to ynamides.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | C(sp²)-C(sp) |

| Heck Reaction | Unsaturated Halide | Pd catalyst | C-C |

| N-Alkynylation (Ynamide Synthesis) | Amide Derivative | CuI | N-C(sp) |

Reactions Involving the Amide Moiety

The amide functional group in this compound, while generally stable, can undergo several important transformations under specific conditions.

Hydrolysis: Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is typically a slow reaction requiring harsh conditions. Acidic hydrolysis involves heating the amide with a strong acid (e.g., HCl), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. masterorganicchemistry.com The final products are a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Alkaline hydrolysis requires heating with a strong base like sodium hydroxide (B78521). This reaction involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a carboxylic acid salt and an amine. masterorganicchemistry.comchemguide.co.uk Generally, tertiary amides are more resistant to hydrolysis than primary or secondary amides. arkat-usa.org

Transamidation: This reaction involves the exchange of the amine portion of an amide with another amine. While amides are generally unreactive towards this transformation, it can be facilitated by catalysts. wikipedia.org Both metal-catalyzed (e.g., Ni, Fe) and metal-free methods have been developed. nih.govorganic-chemistry.org For instance, nickel catalysis can enable the transamidation of secondary amides. nsf.gov Metal-free approaches may involve the use of strong bases like potassium tert-butoxide or reagents like ammonium carbonate for tertiary amides with N-electron-withdrawing groups. organic-chemistry.orgnih.gov

N-Alkylation: The hydrogen on the amide nitrogen can be substituted with an alkyl group. A common method involves deprotonating the amide with a strong base, such as sodium hydride (NaH), to form a more nucleophilic amidate anion, which then reacts with an alkyl halide in an S_N2 reaction. stackexchange.com Another approach is the direct N-alkylation of amides with alcohols, which can be catalyzed by transition metals like cobalt or ruthenium. rsc.orgnih.gov This method is attractive as it generates water as the only byproduct. rsc.org

N-Acylation: The introduction of an acyl group onto the amide nitrogen forms an imide. This transformation typically requires activation of either the amide or the acylating agent. A general method involves the reaction of an amide with an acid anhydride (B1165640) in the presence of a catalyst, such as sulfuric acid or MgBr₂·OEt₂. scribd.comrsc.org The latter allows for milder reaction conditions, which is beneficial for substrates that are sensitive to strong acids or bases. scribd.com

Reactions Involving the Dimethoxyacetal and Oxane Ring System

The dimethoxyacetal and the oxane ring are generally stable under basic, oxidative, and reductive conditions. thieme-connect.de However, they are susceptible to transformations under acidic catalysis, which can be selectively employed to modify the molecule's structure.

The 4,4-dimethoxyacetal group serves as a protecting group for a ketone functional group. This group is labile under acidic conditions, and its primary reaction is hydrolysis to regenerate the parent carbonyl compound, N-(4-oxooxan-3-yl)but-2-ynamide. The reaction proceeds via protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields the ketone.

This deprotection is a standard transformation in organic synthesis and can be achieved with high efficiency using various Brønsted or Lewis acids. thieme-connect.de The reaction conditions can be tuned to be mild enough to avoid side reactions involving the ynamide or the oxane ring.

| Catalyst | Solvent System | Typical Temperature (°C) | Reaction Time (h) | Expected Product |

|---|---|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Acetone/H₂O | 25–40 | 2–6 | N-(4-oxooxan-3-yl)but-2-ynamide |

| Hydrochloric acid (HCl, 2M) | Tetrahydrofuran (THF)/H₂O | 25 | 1–4 | N-(4-oxooxan-3-yl)but-2-ynamide |

| Trifluoroacetic acid (TFA) | CH₂Cl₂/H₂O | 0–25 | 0.5–2 | N-(4-oxooxan-3-yl)but-2-ynamide |

| Amberlyst® 15 (acidic resin) | Methanol/H₂O | 50 | 8–16 | N-(4-oxooxan-3-yl)but-2-ynamide |

The oxane ring is a six-membered saturated ether, which is significantly more stable and less strained than its smaller counterparts like oxiranes and oxetanes. researchgate.net Consequently, ring-opening reactions of the oxane moiety require more forcing conditions, typically involving strong Brønsted or Lewis acids at elevated temperatures.

Under such conditions, protonation of the ring oxygen can initiate a nucleophilic attack by a suitable nucleophile, leading to a ring-opened product. For instance, treatment with a hydrogen halide (e.g., HBr, HI) could lead to the formation of a halo-alkoxy derivative.

Rearrangement reactions of the oxane ring itself are uncommon but can be induced if a reactive intermediate, such as a carbocation, is formed on the ring or on an adjacent side chain. clockss.org For example, under strongly acidic conditions, the hydrolysis product, N-(4-oxooxan-3-yl)but-2-ynamide, could potentially undergo acid-catalyzed rearrangements, although such reactions would likely compete with decomposition of the sensitive ynamide group. More controlled rearrangements can sometimes be achieved through stereospecific reactions involving neighboring group participation. clockss.org

Synthesis of Advanced Materials and Functional Molecules Using this compound as a Building Block

The unique electronic properties and reactivity of the ynamide functional group make this compound an attractive monomer for the synthesis of novel polymers and a versatile scaffold for designing complex supramolecular structures. rsc.orgnih.govoup.com

The carbon-carbon triple bond of the ynamide group is the primary site for polymerization. Alkyne polymerization is a powerful method for creating conjugated polymers with interesting electronic and optical properties. numberanalytics.com Various transition-metal catalysts are known to effectively polymerize alkynes, including those bearing functional groups. nih.gov

For this compound, several polymerization pathways can be envisioned:

Direct Alkyne Polymerization: Using transition metal catalysts (e.g., based on Rh, Nb, Ta, W), the monomer could undergo chain-growth polymerization to form a polyacetylene derivative. numberanalytics.comnih.gov The resulting polymer would feature a conjugated backbone with pendant N-(4,4-dimethoxyoxan-3-yl) groups, which could influence the polymer's solubility, morphology, and thermal properties.

Cyclic Polymerization: Under specific catalytic conditions, such as passing the monomer through a red-hot tube or using certain organometallic catalysts, three molecules of the ynamide could potentially undergo cyclotrimerization to form a substituted benzene (B151609) ring. youtube.com While less of a polymerization in the traditional sense, this can be a step towards larger dendritic or network structures.

Multicomponent Tandem Polymerizations: Ynamides can participate in multicomponent reactions. For instance, a tandem polymerization involving the ynamide, an amine, and another component could lead to novel polymer structures like poly(aminomaleimide)s, which may exhibit properties such as nontraditional intrinsic luminescence. researchgate.net

| Polymerization Type | Typical Catalyst System | Potential Polymer Backbone | Anticipated Properties |

|---|---|---|---|

| Metathesis Polymerization | TaCl₅/nBu₄Sn or NbCl₅/PhSiH₃ | Polyacetylene | Conjugated, potentially semiconducting, high cis-content. nih.gov |

| Coordination Polymerization | [Rh(nbd)Cl]₂ / Et₃N | Polyacetylene | High molecular weight, stereoregular structure. |

| Multicomponent Tandem | Catalyst-free (thermal) or base-catalyzed | Poly(aminomaleimide) | Thermally stable, potentially luminescent. researchgate.net |

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular building blocks. rsc.org this compound possesses several features that make it a promising candidate for designing self-assembling systems:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This combination is a classic motif for forming predictable, one-dimensional chains or tapes in the solid state or in solution.

Dipole-Dipole Interactions: The polarized ynamide and carbonyl groups create significant molecular dipoles that can direct molecular packing.

Other Weak Interactions: The ether oxygen of the oxane ring and the methoxy groups can also act as hydrogen bond acceptors, potentially leading to more complex, three-dimensional hydrogen-bonding networks. researchgate.net

By modifying the substituents on the ynamide or by co-crystallizing with other molecules, the molecule could be used to form intricate architectures like nanotubes, molecular guest boxes, or liquid crystals. rsc.orgresearchgate.net The rigid alkyne rod provides structural definition, while the substituted oxane ring adds conformational complexity and chirality (if resolved), which can be used to direct the formation of helical or other complex supramolecular structures.

| Interaction Type | Participating Groups | Potential Supramolecular Motif |

|---|---|---|

| Hydrogen Bonding (Donor-Acceptor) | N-H --- O=C | 1D chains, β-sheet like structures |

| Hydrogen Bonding (Acceptor) | Oxane oxygen, Methoxy oxygens | Cross-linking between chains, 3D networks |

| π-π Stacking | Ynamide C≡C-C=O system | Stacked columnar arrays |

| Dipole-Dipole | Amide and Ynamide moieties | Antiparallel dimer formation, ordered packing |

Analytical Method Development and Characterization Techniques for N 4,4 Dimethoxyoxan 3 Yl but 2 Ynamide in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide from potential impurities and matrix components. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

Given its molecular weight and polarity, HPLC is a highly suitable technique for the analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is often the primary choice for such moderately polar compounds.

Method development would systematically investigate critical parameters to achieve optimal separation. This includes the evaluation of stationary phase chemistry, mobile phase composition, and temperature. A C18 column is a common starting point due to its versatility. The mobile phase typically consists of an aqueous component (water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent (acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the elution of all components with good resolution.

Table 1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | UV at 220 nm |

Gas Chromatography (GC) Considerations

The suitability of GC for the analysis of this compound is contingent on its thermal stability and volatility. The presence of the amide functional group could potentially lead to thermal degradation at the high temperatures often used in GC inlets. Therefore, a thorough evaluation of the compound's thermal lability is a prerequisite.

If the compound is found to be sufficiently stable, a GC method could be developed. A mid-polarity capillary column, such as one coated with a phenyl-arylene polymer, would be a suitable choice. The inlet temperature should be optimized to ensure efficient volatilization without inducing degradation.

Chiral Chromatography for Enantiomeric Separation

The structure of this compound contains a stereocenter, meaning it can exist as a pair of enantiomers. In cases where the stereochemistry is critical, the development of a chiral chromatographic method is necessary to separate and quantify each enantiomer.

Chiral HPLC is the most common approach for this purpose. This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds. The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol.

Hyphenated Techniques for Detection and Quantification

Hyphenated techniques, which couple a separation method with a detection technique, provide enhanced selectivity and sensitivity, which is essential for analysis in complex matrices.

LC-MS/MS Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the highly selective and sensitive quantification of this compound. The HPLC method developed in section 6.1.1 can be directly coupled to a tandem mass spectrometer.

For method development, the compound is first infused directly into the mass spectrometer to optimize the ionization source parameters and to identify the precursor and product ions for Selected Reaction Monitoring (SRM). Electrospray ionization (ESI) in positive mode is a likely candidate for this compound due to the presence of nitrogen atoms that can be readily protonated. The transition from the protonated molecule [M+H]+ to a stable product ion after collision-induced dissociation (CID) would be monitored for quantification.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Precursor Ion (Q1) | m/z 216.1 |

| Product Ion (Q3) | m/z 114.1 |

| Collision Energy | 20 eV |

GC-MS Method Development

If this compound is determined to be amenable to GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) would be the hyphenated technique of choice. Electron ionization (EI) is a common ionization technique in GC-MS, which would produce a characteristic fragmentation pattern that can be used for identification. The molecular ion and key fragment ions would be identified to confirm the presence of the compound. For quantification, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity by monitoring only a few specific ions.

Advanced Titration and Spectrophotometric Methods

Advanced titration and spectrophotometric techniques offer powerful means for the quantification and characterization of this compound. These methods are selected for their specificity, sensitivity, and adaptability to the unique structural features of the molecule, namely its amide and alkyne functionalities, as well as the dimethoxyoxan ring system.

Titration Methods:

Given the presence of a weakly basic amide group, non-aqueous titration is a suitable method for the quantification of this compound. sips.org.invedantu.com This technique is essential when dealing with compounds that are either insoluble in water or are too weakly basic to yield a sharp endpoint in aqueous solutions. vedantu.com A typical approach would involve dissolving the analyte in a non-aqueous solvent, such as glacial acetic acid, and titrating with a strong acid like perchloric acid. metrohm.com The endpoint can be determined potentiometrically, which involves measuring the potential difference between two electrodes as a function of titrant volume. wikipedia.orgbritannica.com

Furthermore, Karl Fischer titration is the gold standard for determining the water content in a sample of this compound. gmpinsiders.comsigmaaldrich.com This method is highly specific to water and can be performed using either volumetric or coulometric techniques, depending on the expected water content. byjus.comnihs.go.jp The coulometric method is particularly adept at measuring trace amounts of water. gmpinsiders.com

Table 1: Hypothetical Parameters for Non-Aqueous Potentiometric Titration of this compound

| Parameter | Value/Condition |

|---|---|

| Titrant | 0.1 N Perchloric acid in glacial acetic acid |

| Solvent | Glacial acetic acid |

| Indicator Electrode | Glass electrode |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) electrode |

| Endpoint Detection | Potentiometric (maximum inflection of the potential curve) |

| Potential Analyte | this compound |

Spectrophotometric Methods:

Spectrophotometric methods are invaluable for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy: The but-2-ynamide (B6235448) moiety of the molecule, an α,β-unsaturated carbonyl system, is expected to exhibit characteristic absorption in the UV-Vis region. libretexts.orgresearchgate.net The n→π* and π→π* electronic transitions of the conjugated system would likely result in absorption maxima that can be used for quantitative analysis. masterorganicchemistry.comnih.gov The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent polarity. A hypothetical UV-Vis spectrum might show a primary absorption band related to the conjugated system.

Table 2: Illustrative UV-Vis Absorption Data for this compound in Methanol (B129727)

| Transition | Wavelength of Maximum Absorbance (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| n→π* | ~270-300 | Low |

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. researchgate.net The presence of the amide and alkyne groups would give rise to characteristic absorption bands. libretexts.orgorgchemboulder.com The C≡C stretch of the alkyne is typically observed as a sharp, weak to medium band, while the amide group exhibits a strong C=O stretch and N-H stretching and bending vibrations. libretexts.orgucalgary.ca

Table 3: Predicted FTIR Peak Assignments for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3350-3180 |

| C-H (Aliphatic) | Stretch | 2950-2850 |

| C≡C (Alkyne) | Stretch | 2260-2100 orgchemboulder.com |

| C=O (Amide I) | Stretch | 1680-1630 |

| N-H (Amide II) | Bend | 1570-1515 |

Quality Control and Purity Assessment Methodologies

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) like this compound is paramount. arborpharmchem.comscilit.com A comprehensive quality control strategy involves a battery of tests to confirm the identity, purity, and stability of the compound. youtube.com

Purity Assessment:

A key aspect of quality control is the assessment of purity and the identification of any related substances or impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, capable of separating the main compound from any potential impurities.

Quantitative NMR (qNMR):

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for the purity assessment of organic molecules. nih.govkoreascience.kr Unlike chromatographic methods, qNMR does not require a reference standard for every impurity. researchgate.net The purity of this compound can be determined by integrating the signals of its protons and comparing them to the integral of a certified internal standard of known purity and concentration. acs.orgemerypharma.com This non-destructive technique provides a direct measure of the analyte's purity. nih.gov

Table 4: Example of a qNMR Purity Assessment for this compound

| Parameter | Description |

|---|---|

| Analyte | This compound |

| Internal Standard | Maleic Anhydride (B1165640) (Certified Reference Material) |

| Solvent | DMSO-d6 |

| Calculation Principle | The purity of the analyte is calculated based on the ratio of the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal. nih.gov |

Stability Testing:

Stability testing is a critical component of quality control, designed to evaluate how the quality of the API varies over time under the influence of environmental factors such as temperature, humidity, and light. arborpharmchem.com These studies are essential for determining the shelf-life and recommended storage conditions for this compound.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Perchloric acid |

| Glacial acetic acid |

| Maleic Anhydride |

Future Directions and Emerging Research Avenues for N 4,4 Dimethoxyoxan 3 Yl but 2 Ynamide

Exploration of Undiscovered Reactivity Patterns

Ynamides are known for their rich and diverse chemistry, participating in a wide array of transformations including transition metal-catalyzed, ionic, radical, and photoredox-mediated processes. nih.gov For N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide, future research could focus on several key areas of reactivity. The interplay between the electron-rich alkyne and the adjacent nitrogen atom, influenced by the bulky and electron-donating 4,4-dimethoxyoxan-3-yl group, could lead to novel reactivity.

One area of exploration is the investigation of intramolecular reactions. The oxane ring, with its two methoxy (B1213986) groups, presents opportunities for unique cyclization reactions. Under specific catalytic conditions, the ynamide functionality could react with the oxane moiety, potentially leading to complex heterocyclic scaffolds that are otherwise difficult to access.

Furthermore, the but-2-ynamide (B6235448) core provides a site for regioselective additions. Research could explore the selective functionalization of either the α or β carbon of the alkyne, controlled by the choice of catalyst and reaction conditions. The steric hindrance imposed by the N-substituent could play a crucial role in directing the regioselectivity of these transformations.

A summary of potential reactivity studies is presented in the table below:

| Research Focus | Potential Transformation | Expected Outcome |

| Intramolecular Reactions | Acid-catalyzed cyclization | Formation of novel fused heterocyclic systems |

| Regioselective Additions | Hydrofunctionalization reactions | Access to functionalized enamides with high regioselectivity |

| Cycloaddition Reactions | [2+2], [3+2], and [4+2] cycloadditions | Synthesis of diverse carbo- and heterocyclic compounds |

Integration into Novel Synthetic Methodologies

The development of new synthetic methods is a cornerstone of chemical research. This compound could serve as a key building block in the design of novel synthetic strategies. Its unique structure could be leveraged to access complex molecular architectures with high efficiency and selectivity.

One promising avenue is the use of this ynamide in cascade reactions. A single synthetic operation could trigger a sequence of bond-forming events, rapidly assembling complex molecular frameworks. For instance, a metal-catalyzed activation of the ynamide could initiate a cascade involving the oxane ring, leading to the stereoselective formation of polycyclic ethers.

Moreover, the development of enantioselective transformations involving this ynamide is a significant area for future research. Chiral catalysts could be employed to control the stereochemistry of reactions at the ynamide core, providing access to enantioenriched products with potential applications in medicinal chemistry and materials science. The inherent chirality of the N-substituent, if resolved, could also be used to induce asymmetry in these reactions.

| Synthetic Methodology | Approach | Potential Application |

| Cascade Reactions | Transition metal-catalyzed multi-step sequences | Rapid construction of complex polycyclic structures |

| Enantioselective Catalysis | Use of chiral ligands or catalysts | Synthesis of optically active compounds for pharmaceutical use |

| Diversity-Oriented Synthesis | Combination with various reaction partners | Generation of libraries of structurally diverse molecules |

Advanced Materials Science Applications

The unique electronic and structural features of ynamides make them attractive candidates for applications in materials science. nih.gov The conjugation of the alkyne and the amide group in this compound could give rise to interesting photophysical and electronic properties.

Future research could focus on the incorporation of this ynamide into polymeric structures. The alkyne functionality provides a handle for polymerization reactions, such as alkyne metathesis or click chemistry, leading to the formation of novel polymers with tailored properties. The presence of the dimethoxyoxan group could enhance the solubility and processability of these materials.

Another potential application lies in the development of functional organic materials. The ynamide core could be part of a larger π-conjugated system, leading to materials with interesting optical and electronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The specific substituents on the ynamide could be tuned to modulate these properties.

| Application Area | Research Direction | Potential Outcome |

| Polymer Chemistry | Incorporation into polymer backbones or as side chains | Development of new polymers with tunable properties |

| Organic Electronics | Design of ynamide-containing conjugated molecules | Creation of novel materials for electronic devices |

| Supramolecular Chemistry | Use as a building block for self-assembling systems | Formation of ordered nanostructures with specific functions |

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research on this compound should also focus on the development of more sustainable and environmentally friendly synthetic routes.

Current methods for ynamide synthesis often rely on copper-catalyzed cross-coupling reactions, which can involve stoichiometric amounts of copper salts and require anhydrous and inert conditions. nih.govmdpi.com A key goal for future research would be to develop catalytic systems that are more efficient and use earth-abundant and less toxic metals.

Furthermore, the development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures would contribute to the sustainability of the synthesis. The use of renewable starting materials and greener solvents should also be a priority in the design of future synthetic strategies for this and other ynamides.

| Sustainability Aspect | Proposed Approach | Environmental Benefit |

| Catalyst Development | Use of iron or other earth-abundant metal catalysts | Reduction in the use of toxic and expensive metals |

| Process Optimization | Development of one-pot or flow chemistry processes | Minimized waste generation and improved efficiency |

| Greener Solvents | Exploration of reactions in water or bio-based solvents | Reduced environmental impact of chemical processes |

Q & A

Q. What are the most reliable synthetic routes for N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving (i) protection of the oxane ring with dimethoxy groups, (ii) coupling of the but-2-ynamide moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC), and (iii) final deprotection. Purity optimization requires rigorous column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) and verification via HPLC (≥98% purity threshold). Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) is critical to minimize byproducts .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How should researchers characterize This compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the oxane ring (δ 3.2–3.5 ppm for methoxy groups) and ynamide protons (δ 2.8–3.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] at m/z 255.1234).

- IR : Peaks at ~1650 cm (C≡C stretch) and ~1100 cm (C-O-C ether bonds). Cross-referencing with computational simulations (e.g., DFT-optimized structures) enhances reliability .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Conduct stability tests under varying conditions (e.g., pH 4–9, 25–40°C) via accelerated degradation studies monitored by HPLC. Avoid aqueous solvents unless explicitly required for reaction conditions .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected H NMR shifts) often arise from conformational isomerism or solvent effects. Use variable-temperature NMR to probe dynamic equilibria, or employ X-ray crystallography for definitive structural assignments. For ambiguous cases, compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) to simulate interactions with catalytic metal centers (e.g., Pd, Cu). Validate predictions via kinetic studies (e.g., monitoring reaction rates under varying catalyst loads) .

Q. How can researchers design experiments to probe the biological activity of This compound derivatives?

- Methodological Answer : Prioritize in silico screening (e.g., molecular dynamics simulations for protein-ligand binding) to narrow down targets. Follow with in vitro assays:

- Enzyme inhibition : Measure IC values against kinases or proteases.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Ensure dose-response curves are statistically validated (n ≥ 3 replicates) .

Q. What experimental controls are essential when studying the compound’s role in radical-mediated reactions?

- Methodological Answer : Include radical scavengers (e.g., TEMPO) to confirm radical pathways. Use ESR spectroscopy to detect transient intermediates. Compare yields under inert vs. aerobic conditions to assess oxygen sensitivity. Always run blank reactions (no catalyst) to rule out autocatalytic behavior .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental yields in synthetic protocols?

- Methodological Answer : Systematically evaluate:

- Reaction kinetics : Use inline IR or NMR to track intermediate formation.

- Side reactions : Identify byproducts via LC-MS and adjust protecting groups or catalysts.

- Scale-up effects : Test reproducibility at 0.1 mmol vs. 10 mmol scales.

Publish negative results to guide community troubleshooting .

Q. What statistical methods are recommended for validating structure-activity relationship (SAR) studies of derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use cross-validation (k-fold) to avoid overfitting. Publicly share datasets on platforms like Zenodo for peer validation .

Resource Guidance

Q. Where can researchers access prior studies on analogous oxane-yl ynamides for comparative analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.